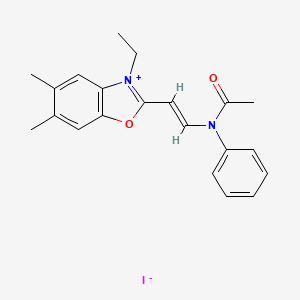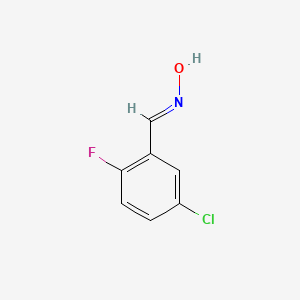
1,10-Dinitrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Dinitrophenanthrene is an organic compound with the molecular formula C14H8N2O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two nitro groups at the 1 and 10 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,10-Dinitrophenanthrene can be synthesized through several methods. One common route involves the nitration of phenanthrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the corrosive and hazardous nature of the nitrating agents.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Dinitrophenanthrene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less typical.
Major Products Formed
Reduction: The major products are 1,10-diaminophenanthrene.
Substitution: Depending on the substituent introduced, various substituted phenanthrene derivatives can be formed.
Oxidation: Oxidation products are less common but can include phenanthrenequinones.
Wissenschaftliche Forschungsanwendungen
1,10-Dinitrophenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other phenanthrene derivatives and in the study of aromatic nitration reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores potential therapeutic applications.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,10-Dinitrophenanthrene and its derivatives involves interactions with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Dinitrophenanthrene
- 4,9-Dinitrophenanthrene
- 2,7-Dinitrophenanthrene-9,10-dione
Comparison
1,10-Dinitrophenanthrene is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and potential applications. Compared to other dinitrophenanthrene derivatives, it may exhibit different reactivity patterns and biological activities due to the electronic and steric effects of the nitro groups.
Eigenschaften
CAS-Nummer |
159092-68-9 |
|---|---|
Molekularformel |
C14H8N2O4 |
Molekulargewicht |
268.22 g/mol |
IUPAC-Name |
1,10-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)12-7-3-6-11-10-5-2-1-4-9(10)8-13(14(11)12)16(19)20/h1-8H |
InChI-Schlüssel |
WOPYAFSUGHOZBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C(C(=CC=C3)[N+](=O)[O-])C(=CC2=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3,4,5-lmn]phenanthridine](/img/structure/B13737572.png)

![4,4'-Thiobis[5-tert-butyl-m-cresol]](/img/structure/B13737589.png)









![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
